Flucycloxuron

Description

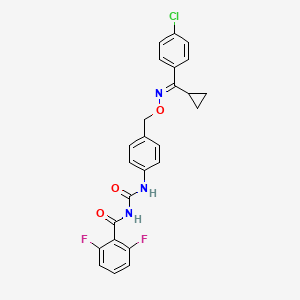

Structure

3D Structure

Properties

CAS No. |

94050-52-9 |

|---|---|

Molecular Formula |

C25H20ClF2N3O3 |

Molecular Weight |

483.9 g/mol |

IUPAC Name |

N-[[4-[[(E)-[(4-chlorophenyl)-cyclopropylmethylidene]amino]oxymethyl]phenyl]carbamoyl]-2,6-difluorobenzamide |

InChI |

InChI=1S/C25H20ClF2N3O3/c26-18-10-8-17(9-11-18)23(16-6-7-16)31-34-14-15-4-12-19(13-5-15)29-25(33)30-24(32)22-20(27)2-1-3-21(22)28/h1-5,8-13,16H,6-7,14H2,(H2,29,30,32,33)/b31-23+ |

InChI Key |

PCKNFPQPGUWFHO-UQRQXUALSA-N |

SMILES |

C1CC1C(=NOCC2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=CC=C3F)F)C4=CC=C(C=C4)Cl |

Isomeric SMILES |

C1CC1/C(=N\OCC2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=CC=C3F)F)/C4=CC=C(C=C4)Cl |

Canonical SMILES |

C1CC1C(=NOCC2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=CC=C3F)F)C4=CC=C(C=C4)Cl |

melting_point |

143.6 °C |

Other CAS No. |

113036-88-7 94050-52-9 |

Pictograms |

Irritant |

Synonyms |

flucycloxuron |

vapor_pressure |

4.05e-10 mmHg |

Origin of Product |

United States |

Mechanisms of Action and Biological Efficacy

Flucycloxuron's primary mode of action is the inhibition of chitin (B13524) biosynthesis, a process vital for the formation of the arthropod exoskeleton. herts.ac.ukwikipedia.org This disruption leads to failures in the molting process, ultimately causing mortality in larval and nymphal stages. plantgrowthhormones.comlifesciencesite.com

Molecular Inhibition of Chitin Biosynthesis: Targeting Chitin Synthase (CHS1) Pathways

This compound (B1672866), like other benzoylphenylurea (B10832687) (BPU) insecticides, functions by inhibiting the synthesis of chitin. wikipedia.orgcabidigitallibrary.org This is achieved by targeting chitin synthase (CHS), a key enzyme responsible for polymerizing N-acetylglucosamine into chitin chains. chemicalbook.comresearchgate.net Specifically, this compound affects the CHS1 isoform, which is crucial for chitin deposition in the epidermis, trachea, and other parts of the insect body. herts.ac.ukresearchgate.netirac-online.org

Research has indicated that the molecular target of BPUs, including this compound, is likely Chitin Synthase 1 (CHS1). pnas.orgnih.gov A mutation in the CHS1 gene has been linked to resistance to BPUs in insects like the diamondback moth (Plutella xylostella). pnas.orgmdpi.com This suggests a direct interaction between the insecticide and the enzyme. While the exact mechanism was once debated, with some theories proposing an indirect effect on vesicle transport, more recent evidence points to a direct inhibition of a non-catalytic activity of CHS1. cabidigitallibrary.orgpnas.orgnih.gov The incorporation of N-acetylglucosamine, the precursor to chitin, is significantly inhibited in the presence of this compound. chemicalbook.com

Disruption of Arthropod Molting Processes

The inhibition of chitin synthesis directly disrupts the molting process in arthropods. herts.ac.ukresearchgate.net Molting, or ecdysis, is a fundamental process for arthropod growth and development, involving the shedding of the old exoskeleton and the formation of a new, larger one. palaeo-electronica.orgnih.govresearchgate.netwsu.edu Chitin is the primary structural component of the procuticle, the inner part of the exoskeleton.

By preventing the proper formation of chitin, this compound leads to an abnormal and weakened cuticle. ajol.inforesearchgate.net This results in a failure to successfully complete ecdysis, a condition often referred to as "abortive molting." cabidigitallibrary.orgwalshmedicalmedia.com The affected larvae or nymphs are unable to shed their old exoskeleton or the newly formed one is not functional, leading to mortality. plantgrowthhormones.comlifesciencesite.com This ovo-larvicidal activity is a key characteristic of this compound's efficacy. chemicalbook.com

Cellular and Subcellular Effects in Target Organisms

The impact of this compound extends to the cellular and subcellular levels, primarily affecting tissues and processes involved in cuticle production and metabolism.

Impact on Cuticle Formation and Integrity

At the cellular level, this compound's inhibition of chitin synthesis results in a significantly thinner and improperly formed cuticle. ajol.inforesearchgate.net Studies on various insect species have demonstrated a reduction in cuticle thickness following treatment. researchgate.net This is due to the prevention of endocuticle formation, the innermost layer of the procuticle. ekb.eg The lack of a properly formed endocuticle leads to a fragile exoskeleton that cannot provide adequate support or protection. The epidermis, the cell layer responsible for secreting the cuticle, may also show signs of disorganization. ekb.eg

Influence on Metabolic Processes

While the primary target of this compound is chitin synthesis, some studies have indicated potential secondary effects on metabolic processes. Research on non-target cellular models, such as the ciliated protist Paramecium sp., has shown that this compound can inhibit respiratory metabolism. ajol.info This effect was observed to be more pronounced with this compound compared to another benzoylurea (B1208200), diflubenzuron (B1670561). ajol.info

In studies on the desert locust (Schistocerca gregaria), treatment with a related benzoylurea, flufenoxuron (B33157), was found to alter the levels of proteins and carbohydrates in the hemolymph and fat body. entomoljournal.com Similarly, in embryonic domestic chickens (Gallus domesticus), flufenoxuron exposure led to perturbations in protein and lipid levels, suggesting an impact on general metabolism. internationalscholarsjournals.com Furthermore, some benzoylureas have been identified as potent agonists for peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and carbohydrate metabolism. nih.gov This suggests a potential, though less direct, influence on metabolic homeostasis. nih.gov

Spectrum of Biological Efficacy

This compound exhibits a broad spectrum of activity against various arthropod pests, primarily from the orders Lepidoptera, Coleoptera, and Acarina. plantgrowthhormones.comresearchgate.net Its efficacy is most pronounced against the larval and nymphal stages of susceptible species. chemicalbook.complantgrowthhormones.com

The compound has demonstrated control over a wide range of agricultural and horticultural pests. Unlike some other acaricides that are effective only against specific mite families, this compound has shown efficacy against both Eriophyid and Tetranychid mites. researchgate.net Its insecticidal activity has been documented against pests such as the red cotton stainer (Dysdercus koenigii), various leaf rollers, psyllids, and spider mites on crops like fruit trees, vegetables, and cotton. plantgrowthhormones.comwalshmedicalmedia.com

The table below summarizes the spectrum of biological efficacy for this compound and related compounds, highlighting the target pests.

| Compound | Target Pests | Reference |

| This compound | Eriophyid mites, Tetranychid mites, Dysdercus koenigii (Red Cotton Stainer) | walshmedicalmedia.comresearchgate.net |

| Benzoylureas (general) | Lepidoptera, Coleoptera, Diptera, Termites, Fleas | wikipedia.org |

| Flufenoxuron | Tenebrio molitor (Yellow Mealworm), Schistocerca gregaria (Desert Locust) | researchgate.netentomoljournal.com |

| Diflubenzuron | Tenebrio molitor (Yellow Mealworm), Mosquito larvae | wikipedia.orgajol.info |

Acaricidal and Insecticidal Activity

This compound demonstrates significant acaricidal (mite-killing) and insecticidal (insect-killing) properties. herts.ac.uklilab-ecust.cnajol.info Its efficacy has been documented against several key agricultural pests.

Research has confirmed its effectiveness against economically important mite species such as the two-spotted spider mite (Tetranychus urticae) and the European red mite (Panonychus ulmi) on apple crops. researchgate.netcabidigitallibrary.org The compound is also active against all developmental stages (eggs, larvae, and nymphs) of spider mites belonging to the Tetranychidae family. researchgate.net

In terms of insecticidal activity, studies on the mealworm, Tenebrio molitor, have shown that this compound induces mortality by causing defective adult ecdysis (the process of shedding the old cuticle). researchgate.net Treatment with the compound resulted in a notable reduction in cuticle thickness. ajol.inforesearchgate.net When compared to other benzoylphenylurea compounds, this compound and Triflumuron (B1682543) were found to be more potent inhibitors of chitin biosynthesis than Diflubenzuron in Tenebrio molitor pupae. researchgate.net Further research has highlighted this compound as the most toxic among these three chitin synthesis inhibitors against Tenebrio molitor. walshmedicalmedia.com

Larvicidal and Ovicidal Effects on Target Pests

This compound's primary impact is on the immature stages of pests, exhibiting strong larvicidal and ovicidal effects. researchgate.net As an insect growth regulator, it interferes with the developmental cycle, affecting reproduction and the viability of offspring. targetmol.commedkoo.com

The compound's larvicidal action stems directly from its mode of action, inhibiting the moulting process which is essential for larval growth and development. herts.ac.ukajol.info This leads to mortality between larval instars or during the transition to the pupal or adult stage. researchgate.net

This compound also demonstrates significant effects on the reproductive capabilities and egg viability of various pests. medkoo.com In the red cotton stainer, Dysdercus koenigii, treatment of fifth-instar nymphs with Andalin (a trade name for this compound) led to a significant, dose-dependent reduction in the fecundity of the resulting adult females. walshmedicalmedia.com At higher concentrations, no eggs were laid, while at lower concentrations, the number of eggs was drastically reduced compared to the control groups. walshmedicalmedia.com

**Table 1: Effect of Andalin (this compound) on the Fecundity of Dysdercus koenigii*** *Data sourced from a study on the effects of Andalin treatment on 5th instar nymphs. walshmedicalmedia.com

| Treatment Group (Andalin Concentration) | Average Number of Eggs Laid (± Standard Error) |

| Control | 132.25 ± 0.85 |

| Untreated | 144.25 ± 1.49 |

| 0.0025% | 47.75 ± 1.70 |

| 0.005% | 38.74 ± 0.85 |

| 0.01% | 27.75 ± 1.25 |

| 0.025% | 0 |

| 0.05% | 0 |

| 0.1% | 0 |

The ovicidal (egg-killing) activity of related benzoylphenylurea compounds has also been well-documented. Flufenoxuron, a similar chitin synthesis inhibitor, has shown ovicidal effects against the red flour beetle, Tribolium castaneum. researchgate.net Direct exposure of eggs to flour treated with Flufenoxuron significantly reduced the number of eggs that hatched compared to the control group. researchgate.net

**Table 2: Direct Ovicidal Effect of Flufenoxuron on Egg Hatching in Two Strains of Tribolium castaneum*** *Data reflects the number of hatched eggs from an initial 30 eggs placed on treated flour. researchgate.net

| Strain | Flufenoxuron Concentration (ppm) | Mean Number of Hatched Eggs (± Standard Error) |

| Multan | 0.000 (Control) | 24.0 ± 0.57 |

| 0.0015 | 18.0 ± 0.57 | |

| 0.003 | 14.0 ± 0.57 | |

| 0.006 | 7.66 ± 0.33 | |

| Faisalabad | 0.000 (Control) | 23.3 ± 0.88 |

| 0.0015 | 17.6 ± 0.88 | |

| 0.003 | 13.3 ± 0.33 | |

| 0.006 | 6.66 ± 0.33 |

Furthermore, studies on the two-spotted spider mite, Tetranychus urticae, revealed that treating deutonymphs (a juvenile stage) with Flufenoxuron resulted in a substantial reduction in the viability of the eggs laid by the resulting adult females, even though the total number of eggs laid was not obviously affected. oup.com In contrast, a separate laboratory study on T. urticae found that while Flufenoxuron was highly effective against immature stages, it was ineffective against eggs directly. oup.com However, a mixture of Flufenoxuron and Fenbutatin oxide was effective against all life stages, including eggs. oup.comoup.com Research has also noted the ovicidal activity of this compound against T. urticae as a result of the compound being passed from the treated female to the egg (transovarial transmission). unirioja.es

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Structural Motifs for Bioactivity

Benzoylphenylurea (B10832687) (BPU) insecticides function by inhibiting chitin (B13524) synthesis, a process vital for the insect larval molting stage. jeb.co.in The bio-potency of these compounds is highly dependent on their basic structural framework. jeb.co.in The essential structure consists of a substituted benzoyl group linked to a substituted phenyl group via a urea (B33335) bridge (-NH-CO-NH-).

Early research established that for a BPU to be insecticidally active, substitution at the ortho position of the N-benzoyl moiety is critical. jeb.co.in The general structure-activity relationships for BPUs indicate that the nature and position of substituents on both the benzoyl and phenyl rings significantly influence the compound's insecticidal and acaricidal properties. researchgate.net For instance, research has shown that multi-haloalkoxy-substituted BPUs are considerably more effective than their alkoxy-substituted counterparts. researchgate.net Furthermore, substitutions at the 3 and 5 positions of the aniline (B41778) (phenyl) moiety, such as with chlorine atoms, have been identified as important for enhancing insecticidal effects. researchgate.net

Rational Design and Synthesis of Novel Benzoylphenylurea Derivatives

Building on the foundational SAR knowledge, chemists have rationally designed and synthesized novel BPU derivatives to enhance their biological performance. This involves the strategic incorporation of specific chemical groups and atoms to modulate properties like potency, spectrum of activity, and selectivity.

A significant area of research has been the incorporation of oxime ether groups into the BPU structure. nih.govacs.orgnih.gov This modification has led to the discovery of new derivatives with potent insecticidal properties, sometimes exceeding those of existing commercial products like Flucycloxuron (B1672866). acs.orgnih.gov

In one study, a series of novel BPUs containing an oxime ether group were designed and synthesized. acs.orgnih.gov Bioassays revealed that these new compounds exhibited excellent larvicidal activities against the oriental armyworm (Mythimna separata) and mosquito larvae (Culex pipiens pallens). acs.org Notably, the activity of some of these synthesized compounds was significantly higher than that of this compound against the oriental armyworm. acs.orgnih.gov

| Compound | Structure/Modification | LC₅₀ (mg/L) | Relative Activity Index (this compound = 100) |

|---|---|---|---|

| This compound | Reference Compound | 0.21 | 100 |

| Compound 1 | Novel Oxime Ether BPU | 0.02 | 1050 |

| Compound 23 | Novel Oxime Ether BPU | 0.04 | 525 |

Data synthesized from research findings where specific compounds showed 5-10 times better activity than this compound. acs.orgnih.gov The LC₅₀ (median lethal concentration) values are representative examples based on the reported enhancement.

These findings demonstrate that the introduction of an oxime ether moiety is a successful strategy for developing new BPU insecticides with superior bioactivity. nih.govacs.orgjst.go.jp

The introduction of fluorine atoms into agrochemical structures is a widely used strategy to enhance biological activity. researchgate.net Fluorine's unique properties, such as high electronegativity and its ability to form strong bonds, can significantly alter a molecule's physical, chemical, and biological characteristics, often leading to improved efficacy. researchgate.net

In the context of BPUs, fluorination has been shown to significantly increase insecticidal activity. researchgate.netresearchgate.net Researchers have designed and synthesized various series of benzoylphenylureas with fluorinated substituents on the aniline ring. researchgate.net Bioassays consistently reveal that these fluoro-substituted BPUs exhibit excellent larvicidal activities, with some compounds showing higher potency than commercial standards like Hexaflumuron. researchgate.netresearchgate.net For example, the synthesis of novel heptafluoroisopropyl-containing BPUs resulted in compounds with insecticidal effects comparable to or exceeding that of diflubenzuron (B1670561) and other commercial agents against various pests. researchgate.netnih.gov

| Compound | Key Structural Feature | LC₅₀ (mg/L) | Comparison |

|---|---|---|---|

| Diflubenzuron | Reference BPU | 0.78 | Standard |

| Compound IIi | Heptafluoroisopropyl-containing BPU | 0.69 | Activity resembles Diflubenzuron |

| Compound IIj | Heptafluoroisopropyl-containing BPU | 0.94 | Activity resembles Diflubenzuron |

| Compound IIk* | Heptafluoroisopropyl-containing BPU | 0.71 | Activity resembles Diflubenzuron |

Data derived from a study on heptafluoroisopropyl-containing benzoylphenylureas. nih.gov These compounds showed excellent insecticidal effect, with activity resembling the commercial product diflubenzuron. nih.gov

The strategic placement of fluorine-containing groups can thus be a powerful tool in the molecular design of new and improved BPU insecticides. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mst.dk This approach allows researchers to predict the activity of newly designed molecules before they are synthesized, saving time and resources. nih.gov The fundamental principle is that similar structures generally exhibit similar properties and activities. mst.dk

In pesticide research, QSAR models have been applied to benzoylphenylurea insecticides to analyze the effects of different substituents on their larvicidal potency. researchgate.netresearchgate.net These studies quantitatively analyze how physicochemical properties of the substituents, such as hydrophobicity and electronic effects, correlate with the observed biological activity against various insect species. researchgate.net

For example, QSAR analyses of BPU larvicides have indicated that the total hydrophobicity (with an optimal value) and the electron-withdrawing ability of substituents on the anilide moiety are favorable for activity. researchgate.net By using methods like Comparative Molecular Field Analysis (CoMFA), researchers can create 3D-QSAR models that provide insights into the steric and electrostatic fields around the molecule that are crucial for its interaction with the target site. researchgate.net These computational models are invaluable for rationalizing observed SAR and guiding the design of the next generation of BPU insecticides. nih.govresearchgate.net

Synthetic Methodologies and Derivatization

Advanced Synthetic Routes for Flucycloxuron (B1672866) Analogs

The development of analogs of benzoylphenylureas (BPUs) like this compound is a key strategy in the search for new agrochemicals. acs.org Advanced synthetic methodologies are employed to create derivatives with potentially improved efficacy or novel activity spectra. These routes often involve multi-step processes starting from readily available precursors.

A representative strategy for creating analogs involves a sequence of well-established organic reactions. For instance, the synthesis of novel analogs bearing dual phenylurea moieties, a structure related to this compound, can be achieved through a multi-step pathway. tandfonline.com This process demonstrates the chemical logic used to build complex molecules in this class. The synthesis typically begins with a core molecule which is first modified to introduce reactive sites, such as nitro groups. tandfonline.com These groups are then reduced to form key amine intermediates. tandfonline.com The final step involves the condensation of these intermediates with substituted phenylisocyanates to yield the target urea (B33335) derivatives. tandfonline.com

This modular approach allows for the creation of a library of analogs by varying the substituents on the reacting partners, enabling detailed structure-activity relationship (SAR) studies. acs.orgtandfonline.com

Table 1: Representative Synthetic Pathway for Phenylurea Analogs

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Nitration | Concentrated HNO₃ | Dinitro-derivative of a core molecule |

| 2 | Reduction | SnCl₂·2H₂O | Diamino-derivative (key intermediate) |

| 3 | Condensation | Substituted Phenylisocyanate in Dichloromethane | Target Phenylurea Analog |

This table illustrates a general synthetic strategy for creating analogs similar in structure to this compound, as described in scientific literature. tandfonline.com

Preparation and Characterization of Stereoisomers (E/Z forms)

This compound possesses a carbon-nitrogen double bond (C=N), which gives rise to geometric isomerism. The compound exists as a mixture of two stereoisomers: the (E)-isomer and the (Z)-isomer. herts.ac.uk The specific ratio of these isomers is a critical aspect of the technical product, as the configuration at the double bond can be crucial for biological efficacy. herts.ac.ukontosight.ai

Commercial formulations of this compound typically contain a mixture of these isomers, with the (E)-isomer often being more abundant. herts.ac.ukwalshmedicalmedia.com The usual ratio is reported as 50–80% for the (E)-isomer and 20–50% for the (Z)-isomer. herts.ac.ukwalshmedicalmedia.com

The characterization and quantification of these isomers are performed using modern analytical techniques. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC/MS), is a standard method for separating and identifying the E/Z forms. lgcstandards.com In a documented analysis, the two isomers were successfully separated, exhibiting distinct retention times. lgcstandards.com

Table 2: Analytical Characterization of this compound Stereoisomers

| Isomer | Retention Time (min) | Relative Percentage in Sample |

|---|---|---|

| (Z)-isomer | 9.78 | 36.6% |

| (E)-isomer | 10.25 | 63.4% |

Data from an analysis of a this compound reference standard using LC/MSD. lgcstandards.com

Given that the isomeric ratio can be affected by external factors such as UV light, studies have also explored the use of stabilizing agents to prevent E/Z isomerization in formulations. google.com

Development of Hybrid Molecules and Prodrug Strategies

To address challenges such as resistance and to enhance biological activity, the development of hybrid molecules and prodrugs represents an innovative frontier in pesticide science. sci-hub.senih.gov

A hybrid molecule is a chemical entity that combines two or more distinct pharmacophores (active structural units) into a single compound. This strategy aims to create a molecule with a multi-target mode of action or to synergize the effects of the individual components. frontiersin.orgnih.gov Research has been conducted on creating hybrid compounds that incorporate the urea scaffold found in commercial insecticides like this compound. sci-hub.se For example, the design of hybrids can involve linking the core of a benzoylurea (B1208200) with another active fragment to produce a novel chemical structure with potentially enhanced or broader activity. sci-hub.se

A prodrug or pro-pesticide is a biologically inactive or less active derivative of a parent drug/pesticide that undergoes an enzymatic or chemical transformation in the target organism to release the active compound. nih.govgoogle.com This strategy can be used to improve properties such as systemic uptake and translocation within a plant or insect. The concept is well-established in medicine, where drugs like the antibiotic cefuroxime (B34974) are administered as an inactive ester prodrug (cefuroxime acetoxyethyl ester) to improve oral absorption. nih.gov In agrochemistry, the pro-pesticide concept is seen as a valuable tool for developing new active ingredients with improved delivery and selectivity. nih.gov

Table 3: Concepts in Advanced Molecular Design

| Strategy | Definition | Example Concept |

|---|---|---|

| Hybrid Molecule | A single molecule created by covalently linking two or more different active structural units. frontiersin.org | Combining a vancomycin (B549263) fragment with a cephalosporin (B10832234) fragment to create a dual-action antibiotic. frontiersin.org |

While specific clinically or commercially successful examples for this compound are not widely documented, these strategies represent active areas of research for the broader class of benzoylurea insecticides and agrochemicals in general.

Environmental Fate, Behavior, and Transformation

Persistence and Degradation Pathways in Environmental Compartments

The persistence of Flucycloxuron (B1672866) varies significantly between soil and water systems. While it is not expected to persist in the water column, it can be persistent in soils, with its degradation rate influenced by both abiotic and biotic factors. herts.ac.uk

Abiotic processes, specifically photolysis (degradation by light) and hydrolysis (reaction with water), contribute to the breakdown of this compound in aqueous environments. The insecticide is considered non-persistent in water due to these degradation pathways. herts.ac.uk The aqueous photolysis half-life (DT₅₀) at pH 7 is 18 days. Hydrolysis proceeds at a slightly slower rate, with a reported DT₅₀ of 28 days at 20°C and pH 7. herts.ac.uk These processes are key in preventing the long-term persistence of the compound in the water column.

| Parameter | Value | Conditions |

|---|---|---|

| Aqueous Photolysis DT₅₀ | 18 days | pH 7 |

| Aqueous Hydrolysis DT₅₀ | 28 days | 20°C, pH 7 |

Biotic degradation, primarily driven by microbial metabolism, is the main pathway for the breakdown of this compound in soil and sediment. However, this process is slow, leading to the classification of this compound as persistent in soil environments. The typical aerobic soil metabolism half-life is 208 days. herts.ac.uk In aquatic systems, this compound tends to partition from the water into the sediment, where degradation continues. The half-life for dissipation in the total water-sediment system is 137 days, indicating significant persistence in this compartment as well. herts.ac.uk The rate and extent of microbial degradation can be influenced by various site-specific factors, including the composition and activity of the microbial community, soil moisture, and temperature.

| Parameter | Value | Compartment |

|---|---|---|

| Aerobic Soil Metabolism DT₅₀ | 208 days | Soil |

| Water-Sediment System DT₅₀ | 137 days | Aquatic System |

Transport and Distribution in Environmental Matrices

The transport and distribution of this compound are largely governed by its strong tendency to adsorb to soil and organic matter and its very low solubility in water.

This compound exhibits very strong adsorption to soil particles, which severely restricts its mobility. The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key indicator of this behavior. A high Koc value signifies a strong tendency for a chemical to bind to soil and organic matter, making it less likely to move with soil water. orst.eduladwp.comsapub.org this compound has an estimated Koc value of 19,427 mL/g, which classifies it as non-mobile in soil. herts.ac.uk This strong adsorption is the primary reason it is not expected to leach into groundwater. herts.ac.uk

| Parameter | Value | Interpretation |

|---|---|---|

| Soil Organic Carbon Partition Coefficient (Koc) | 19,427 mL/g | Non-mobile |

| GUS Leaching Potential Index | -0.67 | Low leachability |

Due to its low water solubility and high Koc value, the movement of this compound in aquatic systems is dominated by partitioning from the water column to suspended particles and bottom sediment. herts.ac.uk Dissolved-phase transport is minimal. Instead, the compound is likely to be transported bound to eroded soil particles entering water bodies via runoff. Once in an aquatic system, it will rapidly associate with organic matter in sediment, where it can persist. herts.ac.uk The high potential for particle-bound transport is a key feature of its environmental distribution. herts.ac.uk

Formation and Fate of Transformation Products

Specific data on the metabolites or transformation products of this compound resulting from environmental degradation are not well-documented in publicly available scientific literature. herts.ac.uk However, the degradation pathways for other benzoylphenylurea (B10832687) insecticides, which share a similar chemical structure, have been studied. These studies indicate that a primary degradation pathway involves the cleavage of the urea (B33335) bridge that connects the two aromatic rings of the molecule. epa.govnih.gov

For compounds in the 2,6-difluorobenzoylurea class, this cleavage typically results in the formation of two main types of transformation products:

A substituted aniline (B41778) derivative.

A 2,6-difluorobenzoic acid derivative.

The subsequent fate of these transformation products in the environment would depend on their own distinct chemical properties, such as their solubility, adsorption characteristics, and susceptibility to further microbial or abiotic degradation. It is important to note that, in some cases, transformation products of pesticides can be more persistent or mobile than the parent compound. beyondpesticides.org

Identification and Characterization of Major Metabolites

This compound belongs to the benzoylphenylurea class of insecticides. While specific degradation pathways for this compound are not documented, compounds in this chemical class typically undergo transformation through processes such as the cleavage of the urea bridge, hydroxylation, and dehalogenation. However, without specific studies on this compound, the identity of its major metabolites remains unconfirmed.

Interactive Data Table: Major Metabolites of this compound

| Metabolite Name | Chemical Structure | Environmental Occurrence |

| Not Documented | Not Available | Not Documented in Reviewed Literature |

| Not Documented | Not Available | Not Documented in Reviewed Literature |

Note: Extensive literature searches did not yield specific, named metabolites for this compound.

Methodologies for Assessing Environmental Behavior of Transformation Products

The environmental behavior of pesticide transformation products is assessed through a combination of laboratory studies, field monitoring, and analytical chemistry techniques. These methodologies aim to determine the persistence, mobility, and ultimate fate of metabolites in various environmental compartments.

Laboratory and Field Studies:

Persistence Studies: The persistence of transformation products is evaluated through degradation studies in soil and aquatic systems. europa.eu These experiments, often guided by protocols from organizations like the OECD, measure the half-life (DT50) of a metabolite under controlled aerobic and anaerobic conditions. researchgate.net Factors such as soil type, temperature, moisture, and microbial activity are monitored to understand their influence on degradation rates. researchgate.net

Mobility and Adsorption-Desorption Studies: The potential for transformation products to move through the soil profile and reach groundwater is assessed by determining their soil organic carbon-water partitioning coefficient (Koc). nih.govacs.org Laboratory batch equilibrium studies are the standard method for measuring these values. oregonstate.edu A high Koc value suggests the substance is likely to bind to soil particles and be less mobile, whereas a low value indicates a higher potential for leaching. oregonstate.edu

Photodegradation Studies: The breakdown of transformation products by sunlight is studied to assess their persistence on surfaces and in the upper layers of water bodies. These studies measure the rate of degradation under controlled light conditions that simulate natural sunlight. nih.gov

Analytical Methodologies:

The identification and quantification of pesticide transformation products in environmental samples present an analytical challenge, often due to their low concentrations and the complexity of the sample matrix (e.g., soil, water). eurl-pesticides.eu Advanced analytical techniques are essential for this purpose.

Chromatography and Mass Spectrometry: The principal methods for analyzing pesticide metabolites are Gas Chromatography (GC) and Liquid Chromatography (LC), most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). cdc.gov These techniques separate the compounds in a sample. For definitive identification and sensitive quantification, chromatographs are coupled with mass spectrometry (MS), typically in a tandem MS/MS configuration (e.g., LC-MS/MS). cdc.govchromatographyonline.com This combination allows for the detection of analytes at very low levels (µg/L or lower) and provides structural information for confident identification. chromatographyonline.com

Sample Preparation: Before analysis, the transformation products must be extracted from the environmental sample. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, especially for food and soil matrices. eurl-pesticides.euresearchgate.net These methods isolate and concentrate the analytes, removing interfering substances from the matrix. chromatographyonline.com

Interactive Data Table: Methodologies for Assessing Transformation Product Behavior

| Methodology | Purpose | Key Parameters Measured | Common Techniques |

| Persistence Studies | To determine how long a transformation product remains in the environment. | Half-life (DT50), Degradation Rate | Laboratory soil/water incubations, Field dissipation studies |

| Mobility Studies | To assess the potential for a transformation product to move into groundwater or surface water. | Soil Adsorption Coefficient (Kd), Organic Carbon-Water Partitioning Coefficient (Koc) | Batch equilibrium experiments, Column leaching studies |

| Photodegradation Studies | To evaluate the breakdown of a transformation product by sunlight. | Photolytic half-life | Laboratory irradiation experiments using simulated sunlight |

| Analyte Quantification & Identification | To detect and measure the concentration of transformation products in environmental samples. | Concentration (e.g., µg/kg in soil, µg/L in water), Chemical Structure | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) |

Ecological Impacts and Environmental Ecotoxicology

Effects on Non-Target Aquatic Organisms

The toxicity of Flucycloxuron (B1672866) is notably higher for aquatic species compared to most terrestrial species. herts.ac.uk Regulatory and research data indicate a high potential for adverse effects on various trophic levels within aquatic environments, from microorganisms to vertebrates. herts.ac.ukscholarsresearchlibrary.com

This compound has been shown to significantly inhibit the growth of marine microalgae. researchgate.net A study focusing on the flagellated protist Tetraselmis suecica demonstrated that this compound exposure reduces cell growth in a dose-dependent manner. researchgate.netresearchgate.net At concentrations of 1, 10, and 20 µg/ml, the pesticide caused a statistically significant reduction in algal populations compared to controls. researchgate.net The most pronounced effect was observed at 20 µg/ml, where the cell density was reduced to approximately 41% of the control population. researchgate.net

The insecticide also affects the respiratory metabolism of the microalgae. researchgate.netresearchgate.net Interestingly, the effect is not linear; exposure to 10 µg/ml stimulated oxygen consumption, while concentrations of 1 µg/ml and 20 µg/ml inhibited it. researchgate.netresearchgate.net This indicates a complex, dose-dependent disruption of cellular metabolic processes. researchgate.net

Table 1: Effect of this compound on Tetraselmis suecica Growth and Respiration

| Concentration (µg/ml) | Effect on Growth (Cell Count) | Effect on Respiration (Oxygen Consumption) | Source |

|---|---|---|---|

| Control | 98 x 10⁶ cells/ml | 26 nanomole | researchgate.net |

| 1 | Significant Reduction | Reduced (23 nanomole) | researchgate.net |

| 10 | Significant Reduction | Enhanced (31.2 nanomole) | researchgate.net |

| 20 | Highly Reduced (40 x 10⁶ cells/ml) | Reduced (18 nanomole) | researchgate.net |

Aquatic invertebrates, which are a critical link in the aquatic food web, show high sensitivity to this compound. herts.ac.ukeuropa.eu The water flea, Daphnia magna, is a standard model organism for ecotoxicological testing due to its sensitivity to chemical contaminants and its important ecological role. ecetoc.orgmicrobiotests.com

For fish and other aquatic vertebrates, this compound poses a significant chronic toxicity risk. herts.ac.uk Ecotoxicology databases flag the chronic ecotoxicity to fish as "High". herts.ac.uk

Research on the mosquitofish, Gambusia affinis, a species often used for the biological control of mosquitoes, provides insight into the sublethal effects of chronic exposure. scholarsresearchlibrary.comresearchgate.net In a 28-day study, adult female G. affinis were exposed to this compound. scholarsresearchlibrary.com The results showed that the insecticide caused a notable inhibition of acetylcholinesterase (AChE), a key enzyme in the nervous system, and an induction of catalase (CAT) activity, which indicates oxidative stress. scholarsresearchlibrary.com These effects were observed starting from day 14 of the exposure. scholarsresearchlibrary.com Although these impacts were significant, the study also noted that this fish species was able to recover relatively quickly after being transferred to clean water and that this compound appeared less toxic than conventional insecticides. scholarsresearchlibrary.com

Table 2: Chronic Effects of this compound on Gambusia affinis (28-day exposure)

| Biomarker | Observed Effect | Implication | Source |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Inhibition | Neurotoxic stress | scholarsresearchlibrary.com |

| Catalase (CAT) | Induction | Oxidative stress | scholarsresearchlibrary.com |

Effects on Non-Target Terrestrial Invertebrates

Specific research on the direct impact of this compound on soil arthropods like oribatid mites was not identified in the reviewed literature. However, studies on the closely related benzoylphenylurea (B10832687) insecticide, Flufenoxuron (B33157), offer valuable insights into the potential effects of this chemical class on these non-target organisms. Oribatid mites are ecologically important for their role in decomposition and humus formation. ajol.infoajol.info

In a laboratory study on the oribatid mite Scheloribates laevigatus, Flufenoxuron was found to be the most toxic among several tested insect growth regulators (IGRs). ajol.infoajol.info It caused a mortality rate of 35.16% in emerged instars and significantly reduced the longevity of adult mites. ajol.infoajol.info Furthermore, Flufenoxuron had a significant toxic effect on all immature instars and led to a decrease in fecundity. ajol.infoajol.info These findings on a related compound suggest that IGRs as a class may pose a risk to beneficial soil mite populations. ajol.info

Table 3: Effects of Flufenoxuron on the Oribatid Mite Scheloribates laevigatus

| Parameter | Effect Observed | Source |

|---|---|---|

| Mortality | Highest among tested IGRs (35.16%) | ajol.infoajol.info |

| Longevity | Significantly decreased | ajol.infoajol.info |

| Growth Rate | Significantly decreased in all instars | ajol.infoajol.info |

| Fecundity | Declined | ajol.infoajol.info |

Note: Data is for the related compound Flufenoxuron, as specific studies on this compound were not available.

Protecting pollinator species is a major consideration in pesticide risk assessment due to their critical role in both natural ecosystems and agriculture. frontiersin.org For this compound, available data indicates that its toxicity to bees is low. herts.ac.uk

This assessment is supported by research on related compounds. A study on the insecticide Flufenoxuron found it to be non-toxic to the giant honey bee, Apis dorsata, through both direct contact and ingestion at normally recommended field concentrations. researchgate.net While different bee species can have varying sensitivities, this finding for a similar chitin (B13524) synthesis inhibitor aligns with the classification of low bee toxicity for this compound. herts.ac.ukresearchgate.net

Bioaccumulation and Biomagnification in Ecological Systems

Bioaccumulation is the process where the concentration of a chemical increases in an organism over time, relative to the concentration in the environment. fao.org Biomagnification, also known as bioamplification, is the progressive increase in the concentration of a substance in organisms at successively higher levels in a food chain. vajiramandravi.comecetoc.org For biomagnification to occur, a pollutant must be long-lasting, mobile, and soluble in fats. slideshare.net

This compound, a benzoylphenylurea insecticide, possesses properties that suggest a potential for bioaccumulation. herts.ac.uk Its high fat solubility and a high octanol-water partition coefficient (log K_ow) of 6.97 indicate that it is lipophilic, meaning it is likely to accumulate in the fatty tissues of organisms. herts.ac.uk Substances with a log P_ow greater than 3 are generally considered to have the potential for bioconcentration. fao.org

The process of bioaccumulation starts at the base of the food web, with primary producers like phytoplankton absorbing pollutants directly from the environment. cimi.org These toxins then move up the food chain as contaminated organisms are consumed by predators. cimi.org Due to their mode of action, which involves inhibiting chitin synthesis, benzoylurea (B1208200) insecticides like this compound are particularly toxic to arthropods, including non-target crustaceans. researchgate.netresearchgate.net This can lead to dietary bioaccumulation in predators that feed on these susceptible organisms. researchgate.net

While direct evidence of this compound biomagnification through entire food webs is limited in the provided results, the characteristics of the compound and the documented effects of similar pesticides suggest a potential for this phenomenon. The accumulation of such persistent and lipophilic compounds can pose a risk to organisms at higher trophic levels. cimi.org

Interactive Table: Bioaccumulation Data for Benzoylurea Insecticides

| Compound | Organism | Exposure Type | Bioconcentration Factor (BCF) | Key Findings |

| Flufenoxuron | Rainbow trout | Aqueous | 15,700 - 16,130 | High potential to bioaccumulate. herts.ac.ukresearchgate.net |

| Diflubenzuron (B1670561) | Gambusia affinis (Mosquitofish) | Aqueous | Ranged from 0.462 to 3.115 over 28 days | Progressive accumulation observed over time. scirp.org |

Ecological Risk Assessment Frameworks (excluding human health risk assessment)

Ecological Risk Assessment (ERA) is a systematic process used to evaluate the potential adverse effects of human activities on living organisms and ecosystems. europa.eu For pesticides like this compound, ERA frameworks provide a structured approach to assess the risks they pose to non-target organisms and the environment. service.gov.uk These frameworks are essential for regulatory decisions regarding the approval and conditions of use for plant protection products. europa.eu

A typical ERA framework consists of several key steps:

Problem Formulation (Hazard Identification): This initial phase involves identifying the potential hazards the chemical poses to the environment. researchgate.net For this compound, this would include its high toxicity to aquatic organisms, particularly arthropods, due to its mode of action as a chitin synthesis inhibitor. herts.ac.ukresearchgate.net The problem formulation also defines the scope of the assessment, including the ecosystems and specific non-target organisms that may be at risk. researchgate.net

Exposure Assessment: This step quantifies the contact between the chemical and the ecological receptors. It involves determining the Predicted Environmental Concentration (PEC) of this compound in various environmental compartments such as soil, water, and sediment. scielo.br Factors considered include the application rate of the pesticide, its environmental fate (e.g., degradation, sorption), and its potential for transport, such as through particle-bound transport, for which this compound has a high potential. herts.ac.uknih.govirost.ir

Effects Assessment (Dose-Response Assessment): This phase evaluates the potential for adverse effects on non-target organisms. europa.eu It involves analyzing toxicity data from laboratory and field studies to determine the concentrations at which harmful effects occur. For this compound, there is a high alert for chronic ecotoxicity in fish and acute ecotoxicity in Daphnia. herts.ac.uk The assessment would consider endpoints such as mortality, growth inhibition, and reproductive effects on sensitive species.

Risk Characterization: This final step integrates the exposure and effects assessments to estimate the likelihood and magnitude of adverse ecological effects. researchgate.net It often involves calculating a Risk Quotient (RQ), which is the ratio of the PEC to a toxicological reference value, such as the No-Observed-Effect Concentration (NOEC) or the concentration that is lethal to 50% of a test population (LC50). scielo.br A high RQ suggests a potential risk to the environment.

Several international and national bodies have developed specific ERA frameworks. For instance, the European and Mediterranean Plant Protection Organisation (EPPO) and the Council of Europe have established a scheme for evaluating the risks of plant protection products. europa.eu In the United States, the Environmental Protection Agency (EPA) has developed a comprehensive framework for ecological risk assessment. epa.govepa.gov These frameworks are designed to be tiered, starting with simple screening-level assessments and progressing to more detailed and complex assessments if a potential risk is identified. service.gov.uk For benzoylurea insecticides, there have been recommendations to specifically include tests on non-target crustaceans in the ERA due to their high sensitivity. researchgate.netwur.nl

Resistance Development and Management Strategies

Documented Cases of Resistance in Target Pest Populations (e.g., Tetranychus urticae)

Resistance to flucycloxuron (B1672866) has been documented in key agricultural pests, most notably the two-spotted spider mite, Tetranychus urticae. herts.ac.uk This species is a generalist herbivore known for its rapid development of resistance to a wide array of acaricides, facilitated by its short life cycle, high reproductive rate, and genetic plasticity. wsu.eduresearchgate.net

A study comparing a field-collected, multi-resistant strain of T. urticae from Belgium with a susceptible laboratory strain revealed a resistance ratio (RR) of 15 to this compound. nih.gov This field strain also exhibited significant resistance to other acaricides like bifenthrin (B131952), dicofol (B1670483), and clofentezine, indicating a history of intensive chemical selection pressure. nih.gov The development of resistance in such field populations can lead to control failures at recommended application rates.

Table 1: Documented Resistance to this compound in Tetranychus urticae

| Pest Species | Strain | Resistance Ratio (RR) | Location/Context | Reference |

|---|---|---|---|---|

| Tetranychus urticae | MR-VL | 15 | Field-collected (Belgium) | nih.gov |

Biochemical Mechanisms of Resistance

The primary ways pests overcome the effects of this compound involve modifications at the molecular level, either by altering the insecticide's target site or by enhancing its breakdown and removal from the body. researchgate.net

This compound, like other benzoylphenylureas (BPUs), acts by inhibiting chitin (B13524) biosynthesis, a critical process for insect and mite molting. herts.ac.ukparasite-journal.org The molecular target for BPUs has been identified as chitin synthase-1 (CHS1). pnas.orgnih.gov Resistance through target site insensitivity occurs when genetic mutations alter the CHS1 enzyme, reducing its binding affinity for the insecticide. nih.govresearchgate.net

Compelling evidence for this mechanism comes from studies on other BPU insecticides. In the diamondback moth, Plutella xylostella, a specific amino acid substitution, I1042M, in the CHS1 gene was strongly correlated with high levels of cross-resistance to several BPUs, including diflubenzuron (B1670561), lufenuron (B1675420), and this compound. pnas.org This demonstrates that a single point mutation in the target enzyme can render the insecticide ineffective. Similarly, research on hexythiazox-resistant mites has pointed towards a shared resistance mechanism with BPUs, likely involving modifications to the CHS1 target site. nih.gov

Metabolic resistance is a common mechanism where pests evolve enhanced abilities to detoxify and excrete xenobiotics, including insecticides, before they can reach their target site. researchgate.netunimore.it This is primarily accomplished through the increased activity of specific enzyme families.

Cytochrome P450 Monooxygenases (P450s) : These enzymes are central to the detoxification of a vast range of insecticides. nih.gov Increased P450 activity has been linked to resistance in various pests. In a multi-resistant strain of T. urticae that showed resistance to this compound, a 3- to 4-fold higher mono-oxygenase (MO) activity was detected compared to a susceptible strain. nih.gov Studies on other pests like Helicoverpa armigera have also found correlations between P450 gene overexpression and resistance to BPUs and other insecticides. nih.gov

Esterases (ESTs) : Elevated esterase activity is another key pathway for detoxifying insecticides. Research on the same resistant T. urticae strain showed that more esterases were present compared to the susceptible strain, contributing to the observed resistance profile. nih.gov In the cotton leafworm, Spodoptera littoralis, selection with the BPU flufenoxuron (B33157) resulted in a 1.24-fold increase in α-esterase activity. ekb.eg

Glutathione S-Transferases (GSTs) : GSTs play a role in conjugating toxins with glutathione, facilitating their excretion. researchgate.net While GSTs did not appear to be a factor in the specific T. urticae strain resistant to this compound nih.gov, they have been implicated in resistance to other BPUs. For instance, S. littoralis selected with flufenoxuron showed a 1.32-fold increase in GST activity. ekb.eg The resistance ratio of indoxacarb (B177179) in H. armigera was significantly correlated with GST activity. nih.gov

Table 2: Key Enzyme Families in Metabolic Resistance to Benzoylphenylureas

| Enzyme Family | Function | Implicated in Resistance To | Pest Species Example | Reference |

|---|---|---|---|---|

| Cytochrome P450 Monooxygenases | Oxidation of xenobiotics | This compound, Methoxyfenozide | Tetranychus urticae, Helicoverpa armigera | nih.govnih.gov |

| Esterases (ESTs) | Hydrolysis of ester bonds | This compound, Flufenoxuron | Tetranychus urticae, Spodoptera littoralis | nih.govekb.eg |

| Glutathione S-Transferases (GSTs) | Conjugation with glutathione | Flufenoxuron, Indoxacarb | Spodoptera littoralis, Helicoverpa armigera | nih.govekb.eg |

Cross-Resistance Patterns within Benzoylphenylureas and Other Insecticides

Cross-resistance occurs when a mechanism conferring resistance to one insecticide also provides resistance to other, often chemically related, compounds. irac-online.org This is a significant concern for BPUs, as resistance developed to one compound can render the entire chemical class ineffective.

A strain of Plutella xylostella reselected with triflumuron (B1682543) demonstrated high cross-resistance to diflubenzuron, lufenuron, and this compound, which was linked to a target-site mutation in the CHS1 gene. pnas.org This highlights a target-site-based cross-resistance pattern.

Metabolic cross-resistance is also common. A field strain of T. urticae with resistance to the pyrethroid bifenthrin and the organochlorine dicofol also showed cross-resistance to this compound (a BPU), clofentezine, and chlorfenapyr, among others. nih.gov This pattern was attributed, at least in part, to enhanced detoxification by mono-oxygenases and esterases, which can act on multiple, structurally different insecticides. nih.gov Similarly, a hexythiazox-selected resistant strain of the citrus red mite, Panonychus citri, was found to be cross-resistant to this compound and another BPU, flufenoxuron. nih.gov

Conversely, the absence of cross-resistance is also informative. The same multi-resistant T. urticae strain did not show cross-resistance to abamectin, bifenazate, or spirodiclofen, indicating that the resistance mechanisms present were specific and that these compounds could be viable rotation partners. nih.gov

Strategies for Resistance Mitigation in Integrated Pest Management (IPM)

To preserve the utility of this compound and other insecticides, robust resistance management strategies must be integrated into broader IPM frameworks. nih.govipmimpact.com The goal is to minimize selection pressure and prevent the frequency of resistant individuals from increasing in a pest population. irac-online.orgucanr.edu

Key strategies recommended by bodies like the Insecticide Resistance Action Committee (IRAC) include:

Rotation of Modes of Action (MoA) : This is the cornerstone of insecticide resistance management (IRM). irac-online.org this compound is in IRAC MoA Group 15 (Inhibitors of chitin biosynthesis, type 0). herts.ac.ukirac-online.org To manage resistance, it should be rotated with insecticides from different MoA groups. irac-online.org For example, in a mite control program, this compound could be rotated with acaricides that act on the nervous system (e.g., abamectin, IRAC Group 6) or those that inhibit mitochondrial respiration (e.g., bifenazate, IRAC Group 20). wsu.eduirac-online.org Treating consecutive generations of a pest with compounds from the same MoA group should be avoided. irac-online.org

Integrating Non-Chemical Controls : IPM emphasizes a multi-faceted approach. nih.gov The use of biological controls (predators and parasites), cultural practices (e.g., crop rotation, sanitation), and resistant crop varieties can reduce reliance on chemical insecticides. ucanr.eduirac-online.org

Adherence to Label Recommendations : Using the correct application rates is crucial. Under-dosing can select for resistance by killing only the most susceptible individuals, while overuse accelerates the selection process. nih.gov

By implementing these strategies, the development of resistance to this compound can be delayed, extending its effectiveness as a tool for pest control. ipmimpact.com

Analytical Methodologies for Environmental Monitoring and Research

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are fundamental in the analysis of pesticide residues, offering high sensitivity and selectivity. These techniques separate the target analyte from complex sample matrices before its identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UHPLC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most prevalent and effective method for the determination of flucycloxuron (B1672866) and other benzoylphenylurea (B10832687) insecticides. acs.org This is due to the thermal instability of these compounds, which makes direct GC analysis challenging. acs.org LC-MS/MS offers high sensitivity and specificity, making it suitable for analyzing trace residues in complex matrices. mdpi.com

Several LC-MS/MS methods have been developed and validated for the simultaneous determination of multiple insect growth regulators, including this compound, in various samples like traditional Chinese herbs, edible insects, and agricultural products. researchgate.netnih.govresearchgate.net These methods often employ sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to extract the analytes from the sample matrix. researchgate.netnih.goveurl-pesticides.eu

For example, a sensitive LC-MS/MS method was developed for 16 insect growth regulators in herbs, achieving limits of quantitation (LOQs) between 0.6 and 10 µg/kg with average recoveries ranging from 74.8% to 105.3%. nih.gov Another study on edible mealworms developed a method for 353 pesticides, including this compound, with LOQs ≤10 μg/kg and recoveries for over 90% of the pesticides between 70% and 120%. researchgate.net Ultra-high-performance liquid chromatography (UHPLC) coupled with MS/MS further enhances the speed and resolution of the analysis. mdpi.com

The following table summarizes the performance of a validated LC-MS/MS method for this compound in a fatal poisoning case. nih.gov

| Parameter | Value |

| Linearity Range | 0.02-1.0 mg/L |

| Correlation Coefficient (r²) | 0.999 |

| Limit of Detection (LOD) | 0.009 mg/L |

| Limit of Quantitation (LOQ) | 0.02 mg/L |

| Accuracy (bias %) | <14.9% |

| Precision (CV%) | <8.1% |

| Recovery (at 0.02, 0.1, 1.0 mg/L) | 112.3%, 101.2%, 111.0% |

| Data from a study on the determination of this compound in blood. nih.gov |

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-performance liquid chromatography with a diode-array detector (HPLC-DAD) is a widely used technique for the determination of this compound. acs.orgsigmaaldrich.com HPLC is the preferred chromatographic method due to the thermal instability of this compound. acs.org The DAD detector allows for the simultaneous monitoring of absorbance at multiple wavelengths, providing spectral information that can aid in the identification and purity assessment of the analyte peak. researchgate.netmeasurlabs.com

HPLC-DAD methods have been successfully applied to determine this compound residues in various matrices, including grapes, wine, and medicinal herbs. researchgate.netsigmaaldrich.comnih.gov These methods often involve a solid-phase extraction (SPE) step for sample cleanup and pre-concentration. nih.govnih.govmdpi.com The performance of these methods is evaluated based on parameters like linearity, recovery, and limits of detection (LOD) and quantification (LOQ). researchgate.netresearchgate.net

A study on the analysis of ten pesticides in wine using HPLC-DAD reported satisfactory recoveries for most analytes (69–119%). researchgate.net The calibration plots were linear, and the method was sensitive enough to detect low concentrations of the pesticides. researchgate.net Another study on medicinal herbs demonstrated the application of HPLC-DAD after SPE for the quantitative analysis of several pesticides, including this compound. nih.gov

The table below presents the validation parameters for an HPLC-DAD method for determining various pesticides. researchgate.net

| Parameter | HPLC-DAD |

| Linearity Range (µg/mL) | 0.1 - 50.0 |

| Correlation Coefficient (r) | 0.9992 - 1.000 |

| Limit of Detection (LOD) (µg/mL) | 0.02 - 0.45 |

| General validation data for pesticide analysis by HPLC-DAD. researchgate.net |

Spectroscopic and Immunoassay-Based Methods

Besides chromatographic techniques, other methods based on spectroscopy and immunoassays offer alternative approaches for the detection of this compound, often providing rapid and cost-effective screening solutions.

Enzyme-Linked Immunosorbent Assay (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is an immunochemical technique that has been developed for both compound-specific and class-specific detection of benzoylphenylurea insecticides, including this compound. nih.govacs.org ELISA methods are known for their high throughput, simplicity, and cost-effectiveness, making them suitable for screening large numbers of environmental samples. insidecotton.comcornell.edunih.gov

A compound-specific ELISA for this compound was developed by synthesizing a specific hapten. This assay showed high specificity for this compound with an IC50 value (the concentration of analyte that causes 50% inhibition) of 2.4 ppb, and it was significantly less sensitive to other benzoylphenylurea compounds. acs.orgnih.govacs.org Class-specific ELISAs have also been developed to detect a broader range of benzoylphenylurea insecticides. nih.govacs.org These assays have been successfully used to quantify residues in soil and water samples. nih.govacs.orginsidecotton.com

The development of these immunoassays provides a valuable tool for environmental monitoring, complementing traditional chromatographic methods. acs.orginsidecotton.com

| Assay Type | Analyte | IC50 Value | Cross-Reactivity with other BPUs |

| Compound-Specific ELISA | This compound | 2.4 ppb | >4000-fold less sensitive |

| Class-Specific ELISA | Diflubenzuron (B1670561) | 0.6 ppb | High |

| Class-Specific ELISA | Teflubenzuron | 5 ppb | High |

| Class-Specific ELISA | This compound | 10 ppb | High |

| Class-Specific ELISA | Lufenuron (B1675420) | 31 ppb | High |

| Class-Specific ELISA | Chlorfluazuron | 45 ppb | High |

| Data from studies on the development of ELISAs for benzoylphenylurea insecticides. acs.orgnih.govacs.org |

Fluorescence Spectrometry

While less common than chromatography and ELISA for this compound analysis, fluorescence spectrometry is a spectroscopic technique that could potentially be applied. This method relies on the principle that certain molecules, upon absorbing light of a specific wavelength, emit light at a longer wavelength. The intensity of the emitted fluorescence is proportional to the concentration of the analyte. The applicability of fluorescence spectrometry would depend on the intrinsic fluorescent properties of this compound or its derivatives. While general searches link fluorescence spectrometry to pesticide analysis, specific detailed research findings on its direct application to this compound are not as prevalent as for the other methods discussed. nih.gov

Sample Preparation and Extraction Techniques (e.g., QuEChERS)

Effective sample preparation is a crucial step to isolate this compound from complex matrices like soil, water, fruits, and vegetables, and to remove interfering substances before instrumental analysis. lcms.cz Common techniques have evolved from classical methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) to more modern, efficient approaches. akjournals.com

LLE, while functional, is often laborious and requires large volumes of high-purity organic solvents. akjournals.com SPE reduces solvent consumption compared to LLE but can still involve multiple steps, including column conditioning and elution. akjournals.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has become a widely adopted and official standard for pesticide residue analysis in many laboratories. shimadzu.comperkinelmer.com It offers a streamlined workflow that significantly reduces sample preparation time and solvent usage. xn--untersuchungsmter-bw-nzb.de The method is particularly well-suited for analyzing a wide range of pesticides, including this compound, in various food and environmental matrices. shimadzu.comthermofisher.com

The standard QuEChERS procedure generally involves two main stages:

Extraction and Salting-Out : A homogenized sample (typically 10-15g) is placed in a centrifuge tube. perkinelmer.comthermofisher.com Acetonitrile (B52724) is added as the extraction solvent, and the mixture is vigorously shaken. shimadzu.comeurl-pesticides.eu A salt mixture, commonly containing magnesium sulfate (B86663) (MgSO₄) to remove excess water and sodium acetate (B1210297) or sodium chloride (NaCl) to induce phase separation (salting-out), is then added. perkinelmer.comeurl-pesticides.eu After centrifugation, a portion of the upper acetonitrile layer, which now contains the pesticides, is collected for the cleanup step. eurl-pesticides.eu

Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the extract is transferred to a smaller tube containing a sorbent mixture for cleanup. shimadzu.com The choice of sorbent depends on the matrix. For general fruit and vegetable samples, a combination of Primary Secondary Amine (PSA) and magnesium sulfate is used. thermofisher.com PSA effectively removes organic acids, fatty acids, and sugars. thermofisher.com For samples rich in pigments like chlorophyll (B73375) or carotenoids, Graphitized Carbon Black (GCB) may be included, although it can sometimes retain planar pesticides. thermofisher.comresearchgate.net After shaking and centrifugation, the final, cleaned extract is ready for instrumental analysis. eurl-pesticides.eu

The following table summarizes typical recovery results for benzoylurea (B1208200) pesticides using the QuEChERS method, demonstrating its effectiveness.

Table 1: QuEChERS Method Performance for Benzoylurea Pesticides This table is interactive. Users can sort columns by clicking on the headers.

| Compound | Recovery Rate (%) | Relative Standard Deviation (RSD) (%) | Matrix Type | Analytical Method |

|---|---|---|---|---|

| Flufenoxuron (B33157) | 83 - 110 | 10 - 18 | Fruits & Vegetables | LC-MS/MS |

| Lufenuron | 93 | N/A | Fruits & Vegetables | LC-MS/MS |

| Diflubenzuron | 93 | N/A | Fruits & Vegetables | LC-MS/MS |

| Hexaflumuron | 98 | N/A | Fruits & Vegetables | GC-MS/MS |

| Triflumuron (B1682543) | 96 (no PSA) | N/A | Fruits & Vegetables | GC-MS/MS |

Data sourced from studies on multiresidue pesticide analysis. Recovery rates can vary based on the specific matrix and laboratory conditions. xn--untersuchungsmter-bw-nzb.deeurl-pesticides.eu

Advanced and On-Site Detection Technologies

While laboratory-based chromatographic methods provide high accuracy and sensitivity, there is a growing demand for advanced and field-portable technologies for rapid screening and on-site monitoring of this compound and other pesticides. researchgate.net

Immunoanalytical Techniques

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), represent a significant advancement in pesticide detection. researchgate.net These methods utilize the highly specific binding between an antibody and the target analyte (the pesticide). Immunoassays offer several advantages:

Rapidity and High Throughput : They can deliver quick results for a large number of samples. researchgate.net

Portability : Test kits can be designed for on-site use, enabling immediate screening without the need to transport samples to a lab. researchgate.net

Cost-Effectiveness : They are generally less expensive than traditional chromatographic analyses. researchgate.net

These techniques can be formatted for either precise quantitative analysis or as simple "yes/no" screening tests. researchgate.net They are best considered complementary to chromatographic methods, providing a powerful tool for initial screening and field monitoring, with positive results often confirmed by methods like LC-MS/MS. researchgate.net

Emerging Sensor Technologies

Recent research has focused on developing novel sensor-based detection platforms that offer enhanced sensitivity and real-time analysis capabilities. nih.gov

Optical and Electrochemical Sensors : These sensors are being developed as promising alternatives for pesticide detection. They work by transducing the chemical interaction with the pesticide into a measurable optical or electrical signal. nih.gov

Surface-Enhanced Raman Scattering (SERS) : This technique offers the potential for ultra-sensitive and rapid detection of pesticide residues directly on food surfaces, sometimes without extensive sample pretreatment. nih.govmdpi.com By combining SERS with advanced data analysis techniques like artificial intelligence, researchers aim to achieve accurate and fast detection of various pesticides. mdpi.com

These emerging technologies hold the potential to revolutionize environmental monitoring by providing powerful, on-site tools for the rapid detection of contaminants like this compound, thereby enhancing food safety and environmental protection. nih.govbiocellanalytica.se

Comparative Academic Studies with Other Insect Growth Regulators Igrs

Comparative Environmental Fate and Ecotoxicological Profiles

The environmental behavior and non-target toxicity of flucycloxuron (B1672866), diflubenzuron (B1670561), and flufenoxuron (B33157) show both similarities and distinct differences, which are critical for assessing their ecological impact. All three have low aqueous solubility and are not typically prone to leaching into groundwater. herts.ac.ukherts.ac.ukbeyondpesticides.org However, their persistence in soil and toxicity to aquatic life vary.

Flufenoxuron is noted for its potential to bioaccumulate and its high toxicity to a broad range of aquatic organisms, which led to its ban in the European Union. wikipedia.orgherts.ac.uk Diflubenzuron is also highly toxic to aquatic invertebrates but shows lower toxicity to fish and is approved for certain uses in drinking water by the WHO to control mosquito larvae. wikipedia.orgbeyondpesticides.org this compound is likewise characterized by high toxicity to aquatic species, though its persistence in soil can vary depending on conditions. herts.ac.uk

Table 1: Comparative Environmental and Ecotoxicological Data

| Parameter | This compound | Diflubenzuron | Flufenoxuron |

|---|---|---|---|

| Persistence in Soil (DT₅₀) | Potentially persistent, 40-250 days herts.ac.uk | 4 days to 4 months beyondpesticides.org | Moderately persistent, 49 days herts.ac.uk |

| Aqueous Solubility | Low (<0.001 mg/L) herts.ac.uk | Low (0.08 mg/L) beyondpesticides.org | Low (0.004 mg/L) herts.ac.uk |

| Bioaccumulation Potential (LogP) | 5.01 herts.ac.uk | 3.89 researchgate.net | 4.0 herts.ac.uk |

| Toxicity to Fish (96h LC₅₀) | High toxicity (>0.064 mg/L for Rainbow trout) herts.ac.uk | Moderate toxicity (140-150 mg/L for Rainbow trout) beyondpesticides.org | High toxicity (>0.0036 mg/L for Rainbow trout) herts.ac.uk |

| Toxicity to Aquatic Invertebrates (48h EC₅₀) | High toxicity (0.00047 mg/L for Daphnia magna) herts.ac.uk | High toxicity (0.0015 mg/L for Daphnia magna) beyondpesticides.org | High toxicity (0.000032 mg/L for Daphnia magna) herts.ac.uk |

| Toxicity to Bees (48h LD₅₀) | Low (Contact >100 µg/bee) herts.ac.uk | Low (Oral >30 µg/bee) beyondpesticides.org | Moderate (Contact 3.8 µg/bee) herts.ac.uk |

Efficacy Comparisons against Various Arthropod Pests

The efficacy of this compound has been evaluated against a range of arthropod pests, often in direct comparison with other benzoylurea (B1208200) IGRs. These studies highlight differences in potency that can be species-specific.

For instance, against the cotton leafworm, Spodoptera littoralis, flufenoxuron has demonstrated higher toxicity than other IGRs in some studies. entomoljournal.com In a study on the 2nd larval instar of S. littoralis, flufenoxuron was found to be more toxic than lufenuron (B1675420). lifesciencesite.com Research on stored product pests also shows variability; one study found diflubenzuron to be highly effective at suppressing progeny of Prostephanus truncatus, while flufenoxuron and lufenuron were also effective grain protectants against Rhyzopertha dominica. nih.gov Against various mite species, flufenoxuron has shown high activity. nih.govthepharmajournal.com One comparative study noted that flufenoxuron, along with several other acaricides, was less toxic to the predatory mite Phytoseiulus persimilis than to the target pest mite Tetranychus urticae, suggesting a degree of selectivity. researchgate.net Another study on T. urticae on roses under polyhouse conditions found flufenoxuron to be the second most effective treatment after fenpyroximate (B127894). thepharmajournal.com

Table 2: Comparative Efficacy of this compound and Other IGRs Against Selected Pests

| Pest Species | Finding | Reference |

|---|---|---|

| Spodoptera littoralis (Cotton leafworm) | Flufenoxuron was more toxic than lufenuron to 2nd instar larvae. | lifesciencesite.com |

| Spodoptera littoralis | Flufenoxuron treatment resulted in lower adult emergence (63.8%) compared to control (97%). | entomoljournal.com |

| Tetranychus urticae (Two-spotted spider mite) | Flufenoxuron was highly effective, second only to fenpyroximate in reducing mite populations on rose. | thepharmajournal.com |

| Tetranychus urticae | Flufenoxuron was less toxic to the predatory mite P. persimilis than to T. urticae. | researchgate.net |

| Rhyzopertha dominica (Lesser grain borer) | Flufenoxuron, lufenuron, and diflubenzuron were all highly effective (>88.5% progeny suppression) at doses ≥ 5 ppm. | nih.gov |

| Prostephanus truncatus (Larger grain borer) | Diflubenzuron completely suppressed progeny production at 1 ppm at 25°C. Flufenoxuron also provided >88.5% suppression at ≥ 5 ppm. | nih.gov |

| Scheloribates laevigatus (Oribatid mite) | Flufenoxuron (as Klegron 10% EC) caused the highest mortality (35.16%) among four tested IGRs on this non-target soil mite. | ajol.info |

Emerging Research Directions and Future Perspectives

Exploration of Synergistic Effects with Other Biocides

A study on the joint action of various biocides has shown that combining different classes of pesticides can lead to potentiation. benthamopenarchives.comresearchgate.net For instance, a patent application describes a synergistic insecticidal composition containing pyridaben (B1679940) and flucycloxuron (B1672866). google.com This combination aims to provide a higher cooperative synergism, improving the quick-acting performance and maintaining a certain lasting effect, which can help in overcoming and delaying pest resistance. google.com The research indicated that the co-toxicity coefficient of pyridaben and this compound against the two-spotted spider mite was between 156 and 238, demonstrating a significant synergistic action. google.com

Furthermore, studies have explored the combination of botanical extracts with commercial insecticides. benthamopenarchives.com For example, mixing botanical extracts with insecticides at equitoxic dosages has been shown to induce potentiating effects against housefly larvae. benthamopenarchives.com While these studies may not have directly involved this compound, they highlight a promising research avenue for investigating its synergistic potential with natural and synthetic biocides. The complexation of biocides with molecules like cyclodextrins has also been shown to improve water-solubility and bioavailability, which can contribute to a synergistic effect by enhancing the delivery of the active ingredient. beilstein-journals.org

These explorations into synergistic combinations are a key step towards developing more effective and potentially more environmentally friendly pest management strategies.

Development of Targeted Delivery Systems (excluding dosage specifics)

To enhance the efficiency and minimize the environmental impact of this compound, research is underway to develop targeted delivery systems. These systems aim to deliver the active ingredient more directly to the target pest, reducing off-target effects and the total amount of pesticide needed.

One of the most promising areas in targeted delivery is the use of nanotechnology. researchgate.net Polymeric drug delivery systems, for instance, can be designed to encapsulate the pesticide and control its release. d-nb.infoscivisionpub.com These systems can be engineered to respond to specific triggers in the target environment, such as pH or the presence of certain enzymes. scivisionpub.com The use of natural polymers like chitosan (B1678972) and synthetic polymers such as poly(lactic acid) is being explored for creating these delivery vehicles. d-nb.info

Nanoencapsulation can improve the stability and solubility of pesticides like this compound, leading to a more controlled and sustained release. researchgate.net This approach not only enhances the efficacy against target pests but also reduces the potential for environmental contamination. researchgate.net For example, nanocarriers can be designed to adhere to the insect cuticle or be more readily ingested by the pest, thereby increasing the specificity of the application.

The development of biomimetic and bio-inspired systems also holds significant potential for targeted delivery. d-nb.info These systems mimic natural processes to achieve highly specific targeting. While much of the research in this area is currently focused on pharmaceuticals for human health, the principles can be adapted for agricultural applications. d-nb.infoespublisher.comresearchgate.net The goal is to create delivery systems that are not only effective but also biodegradable and environmentally benign. scivisionpub.com

Refinements in Environmental Risk Assessment Methodologies